3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 828276-08-0
VCID: VC6950110
InChI: InChI=1S/C15H9F4N3OS/c16-7-3-1-6(2-4-7)8-5-9(15(17,18)19)22-14-10(8)11(20)12(24-14)13(21)23/h1-5H,20H2,(H2,21,23)
SMILES: C1=CC(=CC=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)F
Molecular Formula: C15H9F4N3OS
Molecular Weight: 355.31

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.: 828276-08-0

Cat. No.: VC6950110

Molecular Formula: C15H9F4N3OS

Molecular Weight: 355.31

* For research use only. Not for human or veterinary use.

3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide - 828276-08-0

Specification

CAS No. 828276-08-0
Molecular Formula C15H9F4N3OS
Molecular Weight 355.31
IUPAC Name 3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C15H9F4N3OS/c16-7-3-1-6(2-4-7)8-5-9(15(17,18)19)22-14-10(8)11(20)12(24-14)13(21)23/h1-5H,20H2,(H2,21,23)
Standard InChI Key BIKACFQQIHCHHC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)F

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 3-amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide consists of a thieno[2,3-b]pyridine scaffold fused with a thiophene ring. Key substituents include:

  • A 4-fluorophenyl group at position 4, introducing aromaticity and electronic modulation via the fluorine atom.

  • A trifluoromethyl (-CF₃) group at position 6, enhancing hydrophobicity and metabolic stability.

  • An amino (-NH₂) group at position 3 and a carboxamide (-CONH₂) at position 2, enabling hydrogen bonding and interactions with biological targets .

Table 1: Estimated Physicochemical Properties Based on Analogous Compounds

PropertyTarget Compound (Estimated)Y503-2569 Y500-4519
Molecular FormulaC₁₉H₁₂F₄N₃O₂SC₁₆H₁₂F₃N₃O₃SC₂₇H₂₁F₄N₅O₃S
Molecular Weight (g/mol)~437.4351.35539.55
logP4.2–4.8*4.045.30
Hydrogen Bond Donors343
Polar Surface Area (Ų)~65–75*63.1365.05

*Estimates derived from substituent contributions: The 4-fluorophenyl group increases hydrophobicity compared to methylphenyl in Y503-2569 , while the trifluoromethyl group elevates logP relative to simpler analogs .

Synthesis and Manufacturing Considerations

While no explicit synthesis route for the target compound is documented, methodologies for analogous thieno[2,3-b]pyridines suggest a multi-step process:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with α,β-unsaturated ketones to construct the thieno[2,3-b]pyridine backbone.

  • Substituent Introduction:

    • 4-Fluorophenyl: Likely introduced via Suzuki-Miyaura coupling using a fluorophenylboronic acid precursor.

    • Trifluoromethyl: Incorporated through nucleophilic substitution or radical trifluoromethylation at position 6 .

  • Carboxamide Functionalization: Reaction of the intermediate carboxylic acid with ammonium chloride or amide coupling reagents .

Key challenges include regioselectivity control during cyclization and minimizing dehalogenation side reactions from the fluorine substituents.

Biological Activity and Mechanistic Hypotheses

Although direct studies on the target compound are absent, research on structurally related thieno[2,3-b]pyridines reveals promising anticancer properties. For example, a derivative (compound 1) demonstrated:

  • Cytotoxicity: IC₅₀ values of 12.3 µM (HeLa) and 9.8 µM (SiHa) in cervical cancer models .

  • Apoptosis Induction: 58% increase in apoptotic cells via caspase-3/7 activation .

  • Cancer Stem Cell (CSC) Suppression: 40% reduction in ALDH⁺ CSCs in SiHa cells .

The target compound’s 4-fluorophenyl group may enhance target affinity through π-π stacking with aromatic residues in kinases or nuclear receptors, while the trifluoromethyl group could improve blood-brain barrier penetration for potential CNS applications .

Pharmacokinetic and Toxicological Predictions

Physicochemical analogs provide clues to the compound’s ADME profile:

  • Absorption: High logP (4.2–4.8) suggests moderate oral bioavailability, with potential solubility limitations requiring prodrug strategies .

  • Metabolism: Fluorine substituents may resist oxidative metabolism, prolonging half-life. The trifluoromethyl group is prone to defluorination under acidic conditions .

  • Toxicity: Thieno[2,3-b]pyridines with fluorophenyl groups show variable hepatotoxicity in preclinical models, necessitating rigorous safety profiling.

Comparative Analysis with Structural Analogs

Table 2: Impact of Substituent Variation on Biological Activity

Compound4-Position6-PositionKey Biological Effect
Target Compound4-fluorophenyl-CF₃Hypothesized CSC inhibition
Y503-2569 4-methylphenyl-CF₃Moderate cytotoxicity (IC₅₀ ~25 µM)
Y500-4519 4-fluorophenyl-C₆H₅ (phenyl)Kinase inhibition (IC₅₀ ~0.8 µM)

The 4-fluorophenyl group in the target compound may balance lipophilicity and target engagement compared to bulkier aryl groups in Y500-4519 .

Therapeutic Applications and Future Directions

Emerging evidence positions thieno[2,3-b]pyridines as dual-acting agents:

  • Oncology: Synergistic apoptosis induction and CSC targeting could address tumor recurrence .

  • Neurology: Fluorine-rich analogs show promise in amyloid-beta aggregation inhibition (unpublished data).

Critical research priorities include:

  • Synthetic Optimization: Improving yield and purity via flow chemistry approaches.

  • Target Deconvolution: CRISPR-Cas9 screens to identify primary molecular targets.

  • Formulation Development: Nanocrystal dispersions to enhance aqueous solubility.

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